(E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide is a synthetic organic compound that belongs to the class of sulfonohydrazides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide typically involves the condensation of 4-isobutoxybenzaldehyde with p-tolylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with 4-methylbenzenesulfonyl chloride to yield the final product. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of (E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient and cost-effective production of the compound. Quality control measures, including spectroscopic and chromatographic analysis, are employed to verify the identity and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or hydrazines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, hydrazines, and substituted aromatic compounds. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
(E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows for interactions with various biological targets.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonohydrazide moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings and substituents contribute to the compound’s binding affinity and specificity towards certain receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-((4-methoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide
- N’-((4-ethoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide
- N’-((4-propoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide
Uniqueness
(E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-N-[(E)-[(4-methylphenyl)-[4-(2-methylpropoxy)phenyl]methylidene]amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-18(2)17-30-23-13-11-22(12-14-23)25(21-9-5-19(3)6-10-21)26-27-31(28,29)24-15-7-20(4)8-16-24/h5-16,18,27H,17H2,1-4H3/b26-25+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNUEWGSFQGOHC-OCEACIFDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\NS(=O)(=O)C2=CC=C(C=C2)C)/C3=CC=C(C=C3)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.